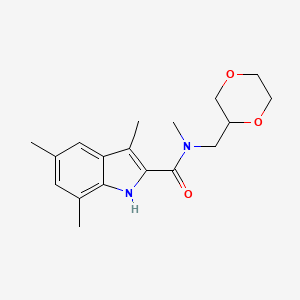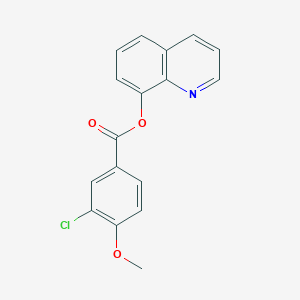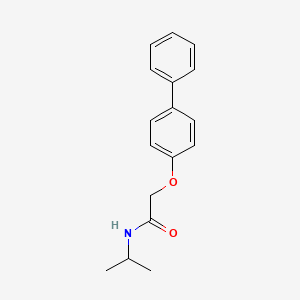![molecular formula C20H22N2S B5590898 N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in compounds like "N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline" often stems from their potential applications in material science, organic electronics, and as intermediates in the synthesis of polymers and other advanced materials. Their structural characteristics allow for a variety of chemical reactions and modifications, leading to materials with desirable thermal, optical, and electrical properties.
Synthesis Analysis
Compounds with structures similar to "N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline" are typically synthesized through multi-step organic reactions involving condensation, reduction, and oxidative processes. For instance, polyamides and poly(amideimide)s based on related diamines have been synthesized through direct polycondensation methods, showcasing the versatility of these compounds in forming high-performance polymeric materials (Hsiao, Yang, & Fan, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. These analyses reveal the conformational preferences of the molecules and their structural stability, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including polymerization, cross-linking, and functionalization, leading to materials with a range of properties. The reactivity is often influenced by the presence of functional groups and the overall molecular architecture.
Physical Properties Analysis
The physical properties of materials derived from these compounds, such as solubility, thermal stability, and mechanical strength, are of significant interest. For example, fluorinated polyimides show excellent thermal stability, solubility in organic solvents, and potential for use in advanced technologies (Zhao, Liu, Li, Fan, & Yang, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline has been utilized in the synthesis of methylene-bridged bis-1,3-dicarbonyl compounds through iron-catalyzed oxidative reactions. This process efficiently produces bipyrazoles and substituted 1,4-dihydropyridine, showcasing the compound's role in facilitating complex chemical syntheses (Haijun Li et al., 2009).
Antimicrobial Applications
Research has also explored the antimicrobial properties of derivatives of N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline. For instance, novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety have shown promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (N. A. Kheder & Y. Mabkhot, 2012).
Analytical Chemistry
In the realm of analytical chemistry, N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline and its derivatives have been applied in the development of methods for the determination of aromatic amines in consumer products. For example, an ionic liquid medium improved the separation and quantification of aromatic amines, including 4,4'-diaminodiphenylmethane and 4,4'-methylene-bis-2-chloroaniline, which are typically present as contaminants in hair dyes (T. M. Lizier & M. Zanoni, 2012).
Photophysical Properties
Furthermore, the compound has been involved in studies examining the electronic structures and molecular conformations of related aromatic amines, which are crucial for understanding their photophysical properties. Such research provides insights into the design of new materials with desired electronic and optical characteristics (R. Akaba et al., 1980).
Eigenschaften
IUPAC Name |
N-[[4-(anilinomethyl)-2,5-dimethylthiophen-3-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-15-19(13-21-17-9-5-3-6-10-17)20(16(2)23-15)14-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYEOAXJCBLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CNC2=CC=CC=C2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)
![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)
![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)
![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)
